Sirohydrochlorin
Description
Structure
2D Structure
Properties
CAS No. |
65207-12-7 |
|---|---|
Molecular Formula |
C42H46N4O16 |
Molecular Weight |
862.8 g/mol |
IUPAC Name |
3-[(2S,3S,7S,8S)-7,13,17-tris(2-carboxyethyl)-3,8,12,18-tetrakis(carboxymethyl)-3,8-dimethyl-2,7,23,24-tetrahydroporphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C42H46N4O16/c1-41(17-39(59)60)23(5-9-35(51)52)29-14-27-21(11-37(55)56)19(3-7-33(47)48)25(43-27)13-26-20(4-8-34(49)50)22(12-38(57)58)28(44-26)15-31-42(2,18-40(61)62)24(6-10-36(53)54)30(46-31)16-32(41)45-29/h13-16,23-24,43-44H,3-12,17-18H2,1-2H3,(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)/t23-,24-,41+,42+/m1/s1 |
InChI Key |
AVBHZKNQGDKVEA-ZTKUHGNGSA-N |
SMILES |
CC1(C(C2=NC1=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=C2)N5)CC(=O)O)CCC(=O)O)CCC(=O)O)CC(=O)O)C(C3CCC(=O)O)(C)CC(=O)O)CCC(=O)O)CC(=O)O |
Isomeric SMILES |
C[C@@]1([C@@H](C2=NC1=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=C2)N5)CC(=O)O)CCC(=O)O)CCC(=O)O)CC(=O)O)[C@@]([C@@H]3CCC(=O)O)(C)CC(=O)O)CCC(=O)O)CC(=O)O |
Canonical SMILES |
CC1(C(C2=NC1=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=C2)N5)CC(=O)O)CCC(=O)O)CCC(=O)O)CC(=O)O)C(C3CCC(=O)O)(C)CC(=O)O)CCC(=O)O)CC(=O)O |
Synonyms |
sirohydrochlorin |
Origin of Product |
United States |
Sirohydrochlorin Biosynthesis Pathways and Enzymology
Initial Stages: Formation of Uroporphyrinogen III
The journey to sirohydrochlorin begins with the synthesis of uroporphyrinogen III, the first macrocyclic intermediate in the biosynthesis of all tetrapyrroles, including hemes, chlorophylls, and siroheme (B1205354). wikipedia.orgnih.gov This colorless compound serves as a critical branch point, directing metabolites toward various essential biomolecules. nih.gov
Precursor Metabolites and Upstream Enzymatic Transformations
The biosynthesis of uroporphyrinogen III starts with the precursor molecule 5-aminolevulinic acid (ALA). nih.gov Through a series of enzymatic reactions, eight molecules of ALA are condensed to form the macrocyclic structure of uroporphyrinogen III. encyclopedia.pub This highly conserved pathway involves a three-enzyme cascade. encyclopedia.pub
The initial steps involve the conversion of ALA to porphobilinogen (B132115) (PBG) by the enzyme ALA dehydratase. nih.govnih.gov Subsequently, four molecules of PBG are polymerized in a head-to-tail fashion by the enzyme porphobilinogen deaminase (also known as hydroxymethylbilane (B3061235) synthase) to form a linear tetrapyrrole called hydroxymethylbilane. nih.govresearchgate.netnih.gov
Uroporphyrinogen III Methyltransferase (SUMT/UroM) Activity and Stereo-Specific Methylation
The final step in the formation of uroporphyrinogen III is catalyzed by the enzyme uroporphyrinogen-III cosynthase (also called uroporphyrinogen III synthase). wikipedia.orgresearchgate.net This enzyme facilitates the cyclization of hydroxymethylbilane, which involves the inversion of the fourth (D) pyrrole (B145914) ring to produce the asymmetric type III isomer. researchgate.net In the absence of this enzyme, hydroxymethylbilane spontaneously cyclizes to form the non-functional uroporphyrinogen I isomer. researchgate.net
Once uroporphyrinogen III is formed, it is directed towards the siroheme and vitamin B12 biosynthesis pathways by the action of S-adenosyl-L-methionine:uroporphyrinogen III methyltransferase (SUMT), also known as UroM. nih.govresearchgate.netebi.ac.uk This enzyme catalyzes the stereo-specific methylation of uroporphyrinogen III at the C-2 and C-7 positions, using S-adenosyl-L-methionine (SAM) as the methyl group donor. encyclopedia.pubnih.govgenome.jp This bis-methylation results in the formation of precorrin-2 (B1239101), the immediate precursor to this compound. encyclopedia.pubnih.govpnas.org The methylation occurs in two sequential steps, with precorrin-1 (B1246784) being the intermediate. uniprot.org
Conversion of Precorrin-2 to this compound: Precorrin-2 Dehydrogenase (PcdH/SirC)
The conversion of precorrin-2 to this compound is a crucial oxidation step catalyzed by the enzyme precorrin-2 dehydrogenase, also referred to as PcdH or SirC. encyclopedia.pubnih.govenzyme-database.org This enzyme is a NAD+-dependent oxidoreductase. enzyme-database.orggenome.jp
Detailed Enzymatic Mechanism of Dehydrogenation
Precorrin-2 dehydrogenase facilitates the removal of two hydrogen atoms from the precorrin-2 macrocycle, leading to the formation of this compound. uniprot.orgyeastgenome.org The reaction requires NAD+ as a cofactor, which is reduced to NADH in the process. enzyme-database.orggenome.jp This dehydrogenation introduces a double bond into the macrocycle, altering its electronic properties and preparing it for the subsequent insertion of a metal ion. researchgate.net In some organisms, like E. coli, the oxidation of precorrin-2 to this compound can occur spontaneously, although the enzymatic reaction is more efficient. researchgate.net
Pathway Variations: Unifunctional vs. Bifunctional Enzymes
The enzymatic machinery for the conversion of precorrin-2 to this compound and its subsequent transformation varies across different organisms. nih.gov
Unifunctional Enzymes: In some bacteria, such as Bacillus megaterium, the three steps from uroporphyrinogen III to siroheme are catalyzed by three separate, monofunctional enzymes. nih.govgenome.jp In this system, SirC acts as a dedicated precorrin-2 dehydrogenase. genome.jpportlandpress.com It has been suggested that having a monofunctional dehydrogenase allows for greater control at this metabolic branch point. portlandpress.com
Bifunctional and Multifunctional Enzymes: In other organisms, these enzymatic activities are fused into single polypeptide chains. nih.gov For instance, in Saccharomyces cerevisiae, a bifunctional enzyme called Met8p catalyzes both the dehydrogenation of precorrin-2 and the subsequent ferrochelation of this compound to form siroheme. nih.govuniprot.orgwikipedia.org In Escherichia coli, a single multifunctional enzyme, CysG, is responsible for all three steps: the methylation of uroporphyrinogen III, the dehydrogenation of precorrin-2, and the ferrochelation of this compound. nih.govwikipedia.orgnih.gov The CysG protein has distinct domains, with the C-terminal domain (CysGA) responsible for methylation and the N-terminal domain (CysGB) carrying out the dehydrogenase and ferrochelatase activities. nih.govnih.gov
Divergent Metabolic Fates of this compound: Metal Chelation
This compound stands at a critical metabolic crossroads, where its fate is determined by the insertion of a specific metal ion into its macrocyclic core. researchgate.net This metal chelation step directs the intermediate towards the synthesis of either siroheme or vitamin B12.
The insertion of ferrous iron (Fe2+) into this compound yields siroheme. pnas.orgresearchgate.net This reaction is catalyzed by a class of enzymes known as ferrochelatases, such as SirB. nih.govresearchgate.net Siroheme is an essential cofactor for sulfite (B76179) and nitrite (B80452) reductases. nih.govpnas.org
Siroheme Biosynthesis: this compound Ferrochelatase (ShfC/SirB)
This compound ferrochelatase, designated as SirB in some organisms and ShfC in others, is a crucial enzyme in the siroheme biosynthetic pathway. nih.gov It belongs to the class II chelatases, which catalyze the insertion of a metal ion into a tetrapyrrole macrocycle without the requirement for ATP. nih.gov This enzyme is responsible for the final step in siroheme synthesis: the insertion of a ferrous iron (Fe²⁺) into this compound. researchgate.net Siroheme is an essential cofactor for both nitrite and sulfite reductases, playing a vital role in nitrogen and sulfur assimilation in plants and various bacteria. nih.gov
The enzymatic mechanism of this compound ferrochelatase has been elucidated through structural and functional studies. In Bacillus subtilis, the crystal structure of SirB revealed that the active site is located in the N-terminal domain. researchgate.net This is in contrast to other class II chelatases like CbiK and HemH, which possess C-terminal active sites. researchgate.net The active site of B. subtilis SirB contains key metal-binding amino acid residues: His10, Glu43, and His76. researchgate.net These residues are crucial for coordinating the iron ion and facilitating its insertion into the this compound macrocycle. The systematic name for this enzyme class is siroheme ferro-lyase (this compound-forming). nih.gov
In Staphylococcus aureus, the enzyme, named ShfC, also plays a critical role in siroheme biosynthesis. nih.govnih.gov Homology modeling and site-directed mutagenesis studies have identified residues His22 and H87 as essential components of the active site that govern the ferrochelatase activity. nih.govnih.gov The iron insertion is a critical step that finalizes the synthesis of the siroheme cofactor. nih.gov
The substrate specificity of this compound ferrochelatase is finely tuned to its physiological substrate, this compound. Studies using the B. subtilis SirB enzyme and substrate analogues have provided insight into the mechanism of substrate recognition. researchgate.net While SirB demonstrated chelatase activity with uroporphyrin I, it was inactive towards protoporphyrin IX. researchgate.net
Docking simulations revealed that both this compound and uroporphyrin I bind in a suitable orientation within the active site cavity, adjacent to the metal ion-binding site. researchgate.net Conversely, protoporphyrin IX binds in a different orientation, which is not conducive to catalysis. researchgate.net These findings suggest that the key determinants for substrate recognition by SirB are the hydrophobic character of the active site and the specific substituents present on the tetrapyrrole ring. researchgate.net
Table 1: Substrate Specificity of Bacillus subtilis SirB
| Substrate | Chelatase Activity | Binding Orientation in Active Site |
| This compound (SHC) | Yes (Physiological) | Suitable for catalysis |
| Uroporphyrin I | Yes | Suitable for catalysis |
| Protoporphyrin IX | No | Different from SHC and Uroporphyrin I |
A distinctive feature of this compound ferrochelatase in all land plants and certain green algae is the presence of an iron-sulfur (Fe-S) cluster, which is absent in its bacterial counterparts. nih.gov In Arabidopsis thaliana, this cluster has been identified as a [4Fe-4S] type, which can be reversibly oxidized to a [2Fe-2S] form depending on the cellular redox environment. nih.govresearchgate.net This Fe-S cluster is a common feature in a variety of metalloproteins and often participates in redox reactions. rsc.org
The cluster is coordinated by four conserved cysteine residues located at the C-terminus of the plant SirB protein. nih.govresearchgate.net An additional conserved cysteine, Cys135, while not a direct ligand to the cluster, influences the oxygen sensitivity of the [4Fe-4S] form and may also affect the enzyme's affinity for its metal substrate. nih.govresearchgate.net
Interestingly, mutant versions of the A. thaliana enzyme that lack the Fe-S cluster or have the Cys135 residue substituted retain their specific activity in vitro and can rescue an E. coli mutant deficient in siroheme synthesis. nih.govresearchgate.net However, these mutant enzymes are unable to complement an Arabidopsis plant with a null mutation in the SirB gene, which results in developmental arrest after germination. nih.govresearchgate.net This indicates a crucial physiological role for the Fe-S cluster in the plant, highlighting a close metabolic link between iron, sulfur, and tetrapyrrole biosynthesis. nih.govresearchgate.net The biosynthesis of Fe-S clusters itself is a complex process requiring specialized protein machineries located in different cellular compartments, including the mitochondria and plastids. researchgate.net
Table 2: Characteristics of the Iron-Sulfur Cluster in Arabidopsis thaliana SirB
| Feature | Description |
| Cluster Type | [4Fe-4S], oxidizes to [2Fe-2S] nih.govresearchgate.net |
| Ligands | Four conserved C-terminal Cysteine residues nih.govresearchgate.net |
| Key Regulatory Residue | Cys135 (influences oxygen sensitivity and possibly metal affinity) nih.govresearchgate.net |
| In Vitro Function | Mutants lacking the cluster are still active nih.govresearchgate.net |
| In Vivo Function | Essential for plant viability, suggesting a key physiological role nih.govresearchgate.net |
Substrate Recognition and Specificity within the Active Site
Coenzyme F430 Biosynthesis: this compound Nickelochelatase (CfbA)
In the biosynthesis of coenzyme F430, a nickel-containing tetrapyrrole essential for methanogenic archaea, a different class II chelatase known as this compound nickelochelatase (CfbA) is involved. nih.govresearchgate.netrsc.org This enzyme catalyzes the insertion of a nickel ion (Ni²⁺) into the this compound macrocycle, forming nickel-sirohydrochlorin. nih.govrsc.org CfbA is considered an ancestral class II chelatase and is a key enzyme that directs this compound towards the synthesis of coenzyme F430. nih.govrsc.org
The enzymatic activity of CfbA involves the chelation of Ni²⁺ into this compound. researchgate.netrsc.org Structural and functional analyses of CfbA from Methanocaldococcus jannaschii have provided a model for the metal insertion mechanism. rsc.org X-ray crystallography has captured a unique intermediate complex involving Ni²⁺, this compound, and a histidine residue. rsc.org
The proposed mechanism is described as "substrate-assisted," where an acetate (B1210297) side chain of the this compound substrate itself promotes the insertion of the Ni²⁺ ion. rsc.orgresearchgate.net The binding of Ni²⁺ to specific histidine and glutamate (B1630785) residues (His9, His75, and Glu42) near the acetate group of this compound initiates a conformational change. researchgate.net This change is thought to facilitate the deprotonation of the pyrrole nitrogens on the opposite side of the macrocycle, allowing the nickel ion to be pushed into the center of the ring. researchgate.net
CfbA exhibits a degree of promiscuity in its metal selectivity, as it can function as both a nickel-chelatase and a cobalt-chelatase in vitro. rsc.org This dual activity is significant as this compound is a common precursor for both coenzyme F430 (requiring nickel) and cobalamin (vitamin B12, requiring cobalt). nih.gov
In vitro activity assays have demonstrated that the chelatase reaction is significantly more rapid with cobalt (Co²⁺) than with nickel (Ni²⁺). rsc.org This difference in reaction rates was also supported by X-ray crystallographic "snapshot" analysis, which captured the Co-sirohydrochlorin product complex more readily than the Ni²⁺-containing intermediate. rsc.org The structural differences observed when Co²⁺ or Ni²⁺ are bound to the enzyme, rather than the structure of the final product complex, are thought to be the primary reason for this difference in activity. rsc.org Specifically, the coordination geometry of the bound metal ion appears to be a key determinant of the catalytic efficiency. rsc.orgrsc.org
Table 3: Metal Selectivity and Reaction Rates of CfbA
| Metal Ion | Physiological Role | In Vitro Activity | Reaction Rate |
| Nickel (Ni²⁺) | Yes (Coenzyme F430 biosynthesis) | Active | Slower |
| Cobalt (Co²⁺) | No (in this pathway) | Active | Faster |
Downstream Enzymatic Transformations in Coenzyme F430 Formation
The biosynthesis of coenzyme F430, the nickel-containing prosthetic group of methyl-coenzyme M reductase (MCR), initiates from this compound. nih.gov This enzyme is central to both methane (B114726) production (methanogenesis) and its anaerobic oxidation. nih.govenergy.gov The conversion of this compound to coenzyme F430 is a multi-step process catalyzed by a series of enzymes designated CfbA through CfbE. nih.gov
The pathway begins with the insertion of a nickel ion into the this compound macrocycle, a reaction catalyzed by the nickel-specific chelatase CfbA, to produce Ni-sirohydrochlorin. ebi.ac.ukx-mol.comrsc.org This is followed by an amidation step, executed by the enzyme CfbB, which converts Ni-sirohydrochlorin to Ni-sirohydrochlorin a,c-diamide. x-mol.comosti.gov The subsequent transformation is one of the most remarkable in tetrapyrrole biosynthesis, involving a primitive homolog of nitrogenase, the CfbCD complex. energy.govosti.gov This enzyme complex mediates a six-electron reduction of the isobacteriochlorin (B1258242) ring system and catalyzes a γ-lactamization reaction, converting Ni-sirohydrochlorin a,c-diamide into 15,17³-seco-F430-17³-acid. energy.govosti.gov The final step in the formation of the mature coenzyme F430 involves a Mur ligase homolog, CfbE, which forms the six-membered carbocyclic ring. x-mol.com In vitro, one step in this pathway can occur spontaneously, though it may be enzyme-catalyzed in vivo. nih.gov
Table 1: Enzymatic Steps in Coenzyme F430 Formation from this compound
| Step | Enzyme(s) | Substrate | Product | Key Transformation |
|---|---|---|---|---|
| 1 | CfbA | This compound | Ni-sirohydrochlorin | Nickel chelation ebi.ac.ukx-mol.comrsc.org |
| 2 | CfbB | Ni-sirohydrochlorin | Ni-sirohydrochlorin a,c-diamide | Amidation of acetate side chains x-mol.comosti.gov |
| 3 | CfbC/CfbD | Ni-sirohydrochlorin a,c-diamide | 15,17³-seco-F430-17³-acid | Reductive cyclization (γ-lactam ring formation) energy.govosti.gov |
Vitamin B12 (Cobalamin) Biosynthesis: this compound Cobaltochelatase (CbiX/CbiK)
In the biosynthesis of vitamin B12 (cobalamin), this compound serves as the substrate for cobalt insertion. researchgate.net This critical step is catalyzed by a class II, ATP-independent cobaltochelatase. kjom.orgunl.pt Depending on the organism, this enzyme is known as CbiX or CbiK. wikipedia.orgnih.gov These enzymes belong to the family of lyases and catalyze the reaction where Co²⁺ is inserted into this compound to form cobalt-sirohydrochlorin, releasing two protons in the process. wikipedia.orgresearchgate.net This reaction represents the first committed step in the anaerobic pathway of cobalamin synthesis. portlandpress.com
Enzymatic Mechanism of Cobalt Insertion
The insertion of cobalt into this compound by CbiK/CbiX is an ATP-independent process. kjom.org The mechanism relies on specific residues within the enzyme's active site to bind and correctly position both the metal ion and the tetrapyrrole substrate. nih.gov Structural studies of CbiK have identified key histidine residues that are crucial for coordinating the cobalt ion. nih.govnih.govresearchgate.net The binding of the this compound substrate is distinct from how other chelatases, such as protoporphyrin ferrochelatases, bind their substrates. nih.govrcsb.orgpnas.org
Recent research on the related ancestral chelatase, CfbA, which can also insert cobalt, suggests a substrate-assisted catalytic mechanism. rsc.orgresearchgate.net In this model, an acetate side chain of the this compound molecule itself helps to promote the insertion of the metal ion. rsc.org The enzyme is thought to bind the labile metal substrate in a way that metal desolvation is not a rate-limiting step. researchgate.net It is also proposed that the enzyme induces a distortion or "ruffling" of the tetrapyrrole macrocycle, which facilitates the capture of the metal ion. researchgate.net
Adaptations for Anaerobic and Aerobic Cobalamin Pathways
Two major pathways for cobalamin biosynthesis exist in prokaryotes: an anaerobic (oxygen-independent) route and an aerobic (oxygen-dependent) route. portlandpress.comresearchgate.net A primary distinction between these pathways is the timing of cobalt insertion. nih.govwikipedia.org
In the anaerobic pathway , found in organisms like Salmonella typhimurium and Bacillus megaterium, cobalt insertion occurs at an early stage. nih.govwikipedia.org The enzyme CbiK or CbiX inserts Co²⁺ directly into this compound. unl.ptnih.govacs.org
In contrast, the aerobic pathway , utilized by bacteria such as Pseudomonas denitrificans, inserts cobalt at a much later point in the synthesis. nih.govwikipedia.org Here, this compound is first modified through several enzymatic steps to form hydrogenobyrinic acid a,c-diamide. acs.org Cobalt is then inserted into this more complex, ring-contracted intermediate by a different type of chelatase, the ATP-dependent Class I CobNST complex. nih.govacs.org Therefore, this compound cobaltochelatase activity is a defining feature of the anaerobic pathway.
Table 2: Comparison of Cobalt Insertion in Cobalamin Biosynthesis Pathways
| Feature | Anaerobic Pathway | Aerobic Pathway |
|---|---|---|
| Oxygen Requirement | No portlandpress.com | Yes portlandpress.com |
| Cobalt Insertion Stage | Early nih.gov | Late nih.gov |
| Substrate for Chelation | This compound acs.org | Hydrogenobyrinic acid a,c-diamide acs.org |
| Chelatase Enzyme | CbiK / CbiX (Class II) unl.pt | CobNST (Class I) acs.org |
| ATP Dependence | Independent kjom.org | Dependent acs.org |
Evolutionary Divergence of Class II Chelatases
The Class II chelatases are a family of structurally related enzymes that insert divalent metal ions like Fe²⁺ or Co²⁺ into modified tetrapyrroles. nih.govnih.gov This family includes CbiK and CbiX (cobalt insertion), as well as SirB and HemH (iron insertion). kjom.orgnih.gov The evolutionary history of these enzymes suggests they arose from a common ancestor. oup.com
Evidence points to a small, ancestral chelatase, known as CbiXˢ (short form), as the primordial enzyme. kjom.orgnih.govnih.gov Found in Archaea, CbiXˢ is a small protein of about 120-145 amino acids that forms a homodimer to create a symmetrical active site. researchgate.netnih.govnih.gov It is believed that the larger, bilobal chelatases like CbiK, SirB, and HemH evolved from this ancestral form through a process of gene duplication and subsequent fusion. kjom.orgnih.govoup.com This resulted in enzymes that are roughly twice the size of CbiXˢ and consist of two domains with pseudo two-fold similarity. nih.gov
Interestingly, this evolutionary divergence led to variations in the location of the catalytic machinery. In enzymes like Salmonella enterica CbiK and Bacillus subtilis HemH, the key catalytic residues are found in the C-terminal domain. nih.govnih.gov However, in other chelatases such as Bacillus megaterium CbiXᴸ (long form) and SirB, the active site residues are located in the N-terminal domain. kjom.orgnih.gov This demonstrates how gene duplication and fusion can lead to functional diversification and adaptation within a single enzyme family. nih.gov The class II chelatase CfbA, which catalyzes nickel insertion for coenzyme F430 synthesis, is also considered an important ancestor in the evolution of this enzyme family. rsc.orgnih.gov
Molecular and Genetic Regulation of Sirohydrochlorin Biosynthesis
Gene Identification and Characterization in Diverse Organisms
The genes responsible for the conversion of uroporphyrinogen III to sirohydrochlorin have been identified and characterized in a wide range of organisms, revealing a fascinating diversity in enzyme architecture and gene organization. This process universally involves a methylation step to form precorrin-2 (B1239101), followed by a dehydrogenation to yield this compound. frontiersin.orgportlandpress.com
In the bacterium Escherichia coli, a single multifunctional enzyme, CysG, encoded by the cysG gene, catalyzes all three steps from uroporphyrinogen III to siroheme (B1205354). This includes the initial two methylations to form precorrin-2, the NAD+-dependent dehydrogenation to this compound, and the final insertion of iron to produce siroheme. nih.govuniprot.orguniprot.org This makes CysG a highly efficient, self-contained unit for siroheme synthesis.
In contrast, other organisms utilize multiple, distinct enzymes to carry out these transformations. In the yeast Saccharomyces cerevisiae, two separate enzymes are required. Met1p is responsible for the methylation of uroporphyrinogen III to precorrin-2, while the bifunctional enzyme Met8p catalyzes both the subsequent dehydrogenation to this compound and the final ferrochelation step. frontiersin.orgnih.govamazonaws.com
The bacterium Bacillus megaterium presents yet another variation, employing three separate monofunctional enzymes: SirA (uroporphyrinogen III methyltransferase), SirC (precorrin-2 dehydrogenase), and SirB (this compound ferrochelatase). portlandpress.comamazonaws.com Similarly, research on Staphylococcus aureus has identified a three-enzyme pathway. A gene initially annotated as cysG was found to encode a uroporphyrinogen III methyltransferase (renamed UroM), a second cysG gene encodes a precorrin-2 dehydrogenase (P2D), and the nirR gene product functions as a this compound ferrochelatase (ShfC). researchgate.netnih.gov
In the plant kingdom, exemplified by Arabidopsis thaliana, the pathway also involves discrete enzymes. Uroporphyrinogen III methyltransferase (UPM1) carries out the methylation steps, and a this compound ferrochelatase (SIRB, also known as AtSirB) inserts the iron. nih.govnih.gov However, the specific gene for the precorrin-2 dehydrogenase step in plants has not been definitively identified. nih.gov In the green alga Chlamydomonas reinhardtii, genes for UPM1 and SIRB have also been identified, highlighting the conservation of these key enzymes in photosynthetic eukaryotes. oup.comalcodb.jp
This diversity in gene arrangement, from single multifunctional proteins to multiple independent enzymes, reflects the varied evolutionary paths taken by different organisms to achieve the same essential biochemical outcome.
Transcriptional and Post-Transcriptional Regulatory Mechanisms
The biosynthesis of this compound is tightly regulated at the transcriptional and post-transcriptional levels to coordinate its production with cellular demand, which is often dictated by environmental factors such as light and nutrient availability.
Photoregulation and Light-Responsive Elements
In Arabidopsis thaliana, the genes encoding key enzymes in the pathway, UPM1 (uroporphyrinogen III methyltransferase) and SIRB (this compound ferrochelatase), are photo-regulated. nih.govnih.gov Their expression is minimal in dark-grown (etiolated) seedlings and is significantly upregulated upon exposure to light. nih.govnih.gov This light-induced expression is crucial as it ensures that the synthesis of the siroheme cofactor is coordinated with the light-dependent expression of the apoenzymes (nitrite and sulfite (B76179) reductases) that require it. nih.govbiorxiv.org
The molecular basis for this photoregulation lies in the presence of specific cis-acting light-responsive elements (LREs) within the promoter regions of these genes. nih.govnih.gov In silico analysis of the UPM1 and SIRB promoters in Arabidopsis has revealed several well-characterized LREs, including G-box, GATA-box, and I-box elements, as well as SORLIPs (Sequences Over-Represented in Light-Inducible Promoters). nih.govnih.gov These elements are recognized by transcription factors that are activated by photoreceptors like phytochromes, thereby linking light perception to gene expression. biorxiv.orgfrontiersin.org The expression of both the apoenzymes and the cofactor-synthesizing enzymes is thus co-regulated by light, ensuring efficient assembly of functional nitrite (B80452) and sulfite reductases. nih.govfrontiersin.org
Studies in the green alga Chlamydomonas reinhardtii have also shown that genes involved in siroheme metabolism, including UPM1 and SIRB, are among those induced early in response to light, further underscoring the fundamental role of photoregulation in this pathway in photosynthetic eukaryotes. oup.com
Nutrient-Dependent Expression Modulation (e.g., Nitrogen, Sulfur)
The synthesis of this compound is also regulated by the availability of key nutrients, particularly nitrogen and sulfur, as the end products of the pathways requiring siroheme are directly involved in their assimilation.
Similarly, sulfur availability influences the expression of these genes. Since siroheme is the cofactor for sulfite reductase, which is essential for sulfur assimilation, the regulation of siroheme biosynthesis is integrated with the sulfur metabolic network. mdpi.com In Bacillus subtilis, the sirB gene is part of the cysH operon, which is regulated by the S-box riboswitch. uni-goettingen.de This riboswitch binds S-adenosylmethionine (SAM), a key metabolite in sulfur metabolism, leading to transcriptional termination and thereby controlling the expression of genes for sulfite reduction in response to sulfur status. uni-goettingen.de This integration of nitrogen and sulfur metabolic signals ensures that the production of this compound and subsequently siroheme is finely tuned to the cell's requirements for assimilating these essential nutrients. mdpi.com
Evolutionary Trajectories of this compound Biosynthesis Genes and Pathways
The evolutionary history of this compound biosynthesis is marked by dynamic changes in gene architecture, including fusion and fission events, and reflects a complex pattern of vertical inheritance and adaptation across the domains of life.
Analysis of Gene Fusion and Fission Events
The organization of genes for this compound and siroheme biosynthesis provides a clear example of how gene fusion and fission events have shaped metabolic pathways. nih.govplos.org The pathway can be catalyzed by one, two, or three separate proteins, a phenomenon that appears to be the result of multiple, independent evolutionary fusion and fission events. researchgate.netnih.gov
Type 1 Pathway (Multifunctional Enzyme): Found in E. coli and other Gammaproteobacteria, this pathway utilizes a single, large multifunctional protein, CysG, which contains all three enzymatic domains (methyltransferase, dehydrogenase, and ferrochelatase). nih.govuniprot.orgresearchgate.net This represents a fused state, likely providing a kinetic advantage or facilitating co-regulation.
Type 2 Pathway (Bifunctional and Monofunctional Enzymes): In organisms like Saccharomyces cerevisiae, the pathway is split between two proteins. Met1p is a monofunctional methyltransferase, while Met8p is a bifunctional enzyme possessing both dehydrogenase and ferrochelatase activities. frontiersin.orgnih.gov This represents a state of partial fusion.
Type 3 Pathway (Monofunctional Enzymes): This arrangement, seen in bacteria like Bacillus megaterium and Staphylococcus aureus, involves three distinct, monofunctional enzymes for the methyltransferase, dehydrogenase, and ferrochelatase steps. amazonaws.comresearchgate.netnih.gov This is considered the most "fissioned" or separated state.
Phylogenetic analysis suggests that the distribution of these pathway types is not strictly along major taxonomic lines but can vary even at the genus or species level. nih.gov For instance, Type 1 is prevalent in Gammaproteobacteria and Streptomycetales, while Type 3 is common in Firmicutes of the order Bacillales. researchgate.netnih.gov This scattered distribution strongly indicates that the transitions between these fused and fissioned states have occurred multiple times throughout evolution. researchgate.netnih.gov
Furthermore, the evolution of the this compound ferrochelatase enzyme itself shows evidence of gene duplication and fusion. The plant SirB enzyme is roughly half the size of its bacterial counterpart and aligns with both the N- and C-terminal halves of the bacterial protein. wikipedia.org This suggests that the longer bacterial form likely evolved from a gene duplication and subsequent fusion of a shorter, ancestral gene. wikipedia.org
Advanced Research Methodologies Applied to Sirohydrochlorin and Its Enzymes
Structural Biology Approaches for Enzyme-Sirohydrochlorin Interactions
The intricate dance between sirohydrochlorin and the enzymes that synthesize and utilize it has been unveiled through powerful structural biology techniques. These methods provide a three-dimensional blueprint of the molecular interactions, offering profound insights into the catalytic mechanisms.
X-ray Crystallographic Analysis of Enzyme-Ligand Complexes
X-ray crystallography has been instrumental in determining the high-resolution structures of several enzymes involved in this compound metabolism, often in complex with their substrates or cofactors. These "snapshots" of the enzyme in action reveal the precise architecture of the active site and the specific amino acid residues crucial for binding and catalysis.
For instance, the crystal structure of the multifunctional enzyme siroheme (B1205354) synthase (CysG) from Salmonella enterica was determined, revealing a homodimeric structure with two distinct modules: a bismethyltransferase and a dual-function dehydrogenase-chelatase. researchgate.netnih.gov This structural information provided the first glimpse into how a single protein can catalyze multiple steps in siroheme biosynthesis. researchgate.netnih.gov The methyltransferase active site was identified as a deep groove with a hydrophobic patch surrounded by hydrogen bond donors, an arrangement thought to be critical for orienting the substrate, uroporphyrinogen III. researchgate.netnih.govrcsb.org
Similarly, the crystal structure of this compound ferrochelatase (SirB) from Bacillus subtilis was solved, showing a monomeric α/β structure with a highly conserved cavity between its N-terminal and C-terminal domains. msk.or.krkjom.org This cavity is proposed to be the active site where the insertion of a metal ion into this compound occurs. msk.or.krkjom.org Structural analysis of SirB in complex with a cobalt ion revealed that the metal is coordinated by two histidine residues at the top of this cavity, poised for insertion into the tetrapyrrole macrocycle. msk.or.krkjom.org
Furthermore, crystallographic studies of the nickel-sirohydrochlorin chelatase CfbA from Methanocaldococcus jannaschii have captured intermediate states of the reaction, including a unique Ni²⁺-sirohydrochlorin-His complex. researchgate.net These structures provide a detailed picture of the metal insertion mechanism. researchgate.net
Interactive Table: X-ray Crystallographic Data of this compound-Related Enzymes
| Enzyme | Organism | PDB ID | Resolution (Å) | Key Findings |
|---|---|---|---|---|
| Siroheme Synthase (CysG) | Salmonella enterica | 1PJS | - | Homodimeric structure with separate methyltransferase and dehydrogenase/ferrochelatase domains. rcsb.org |
| This compound Ferrochelatase (SirB) | Bacillus subtilis | - | 2.15 | Monomeric α/β structure with an interdomain cavity for substrate binding and metal chelation. kjom.org |
| Nickel-Sirohydrochlorin Chelatase (CfbA) | Methanocaldococcus jannaschii | - | - | Captured a Ni²⁺-SHC-His intermediate complex, revealing the mechanism of metal insertion. researchgate.net |
Computational Modeling: Molecular Docking and Dynamics Simulations for Substrate Recognition
Complementing experimental structural data, computational methods like molecular docking and molecular dynamics (MD) simulations provide a dynamic view of enzyme-substrate interactions. openaccessjournals.comnih.govfrontiersin.org These techniques are used to predict how this compound and its precursors bind to the active site and to simulate the conformational changes that occur during the catalytic cycle. openaccessjournals.comnih.govfrontiersin.org
Molecular docking studies can screen potential substrates and inhibitors by predicting their binding affinity and orientation within the enzyme's active site. openaccessjournals.commdpi.com For example, docking simulations can help to understand how the flexible side chains of this compound are accommodated within the active site of its cognate enzymes.
Molecular dynamics simulations take these static models and set them in motion, revealing the flexibility of both the enzyme and the ligand. nih.govfrontiersin.orgnih.gov These simulations can show how the protein structure changes to accommodate the substrate and facilitate the chemical reaction. In the context of this compound biosynthesis, MD simulations can elucidate the mechanism of how the large tetrapyrrole macrocycle is threaded into the active site and how the subsequent chemical transformations are orchestrated by the surrounding amino acid residues. For instance, reanalysis of the amino acid sequences and computational structural models of the Radical SAM enzyme AhbD suggested that some of these proteins might contain two auxiliary iron-sulfur clusters, a finding later confirmed by spectroscopic and activity assays. nih.gov
Spectroscopic Techniques for Investigating Enzyme Catalysis and Cofactor States
Spectroscopic techniques are invaluable for probing the electronic and vibrational properties of the this compound macrocycle and the metal centers within the enzymes. These methods provide real-time information about the chemical environment and oxidation states of the key players in catalysis.
Resonance Raman Spectroscopy for Tetrapyrrole Moieties
Resonance Raman (RR) spectroscopy is a powerful technique for studying the vibrational properties of chromophores like tetrapyrroles. researchgate.netacs.org By tuning the laser excitation wavelength to match an electronic transition of the this compound macrocycle, the vibrational modes of the ring are selectively enhanced. nih.gov This allows for detailed analysis of the structural changes that occur upon binding to an enzyme or during the catalytic cycle. nih.gov
RR studies on spinach nitrite (B80452) reductase, which contains a siroheme cofactor, have shown that the vibrational properties of siroheme are significantly different from those of more common protoporphyrins. nih.gov These differences are attributed to the lower symmetry and altered bond orders within the siroheme macrocycle. nih.gov RR spectroscopy has also been instrumental in demonstrating that ferrochelatase enzymes induce a distortion in their porphyrin substrates, a critical step for catalysis. nih.govworldscientific.com The intensity of specific out-of-plane vibrational modes in the RR spectrum correlates with the degree of saddling deformation of the porphyrin ring. nih.govworldscientific.com
Electron Paramagnetic Resonance (EPR) for Metal Clusters
Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for studying paramagnetic species, such as metal ions and iron-sulfur clusters, which are often found in enzymes that interact with this compound. springernature.com EPR provides information about the electronic structure, oxidation state, and coordination environment of these metal centers. springernature.com
In the study of sulfite (B76179) reductases, EPR has been crucial in characterizing the iron-sulfur clusters and the siroheme iron. The EPR spectrum of isolated siroheme shows signals typical of a high-spin ferric heme (S=5/2). nih.gov However, when complexed with ligands like cyanide, the spectrum changes to that of a low-spin ferric heme (S=1/2). nih.gov
EPR studies on the dissimilatory sulfite reductase from Desulfosarcina variabilis revealed the presence of uncoupled metalated sirohemes and S = 9/2 iron-sulfur clusters. nih.gov Furthermore, in the F420-dependent sulfite reductase, EPR spectroscopy was used to determine the redox potentials of the five [4Fe-4S] clusters that form an electron-conducting wire between the FAD and the siroheme active site. biorxiv.org Similarly, the this compound ferrochelatase from Arabidopsis thaliana was found to contain a [4Fe-4S] cluster that could be converted to a [2Fe-2S] form in the presence of oxygen, as characterized by EPR spectroscopy. portlandpress.com
Isotope Labeling and Tracer Studies for Pathway Elucidation
Isotope labeling is a classic and powerful technique for tracing the metabolic fate of atoms through a biosynthetic pathway. nih.govbiorxiv.org By feeding organisms with precursors enriched in stable isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can follow the incorporation of these labels into the final product, in this case, this compound and its derivatives. nih.govintrac.org
More recently, sophisticated mass spectrometry techniques are used to analyze the isotopic labeling patterns, providing detailed insights into the specific enzymatic reactions. nih.gov For instance, by using specifically labeled S-adenosyl-L-methionine (SAM), it was confirmed that the two methyl groups on the this compound macrocycle are derived from this donor molecule. Tracer studies can also be designed to track changes at an individual level over time, providing a dynamic view of the metabolic flux through the pathway. intrac.orgoitcinterfor.org
Sirohydrochlorin S Functional Roles in Biological Processes and Model Organisms
Essentiality in Nitrogen Assimilation (Nitrite Reductase Cofactor)
Sirohydrochlorin is indispensable for the assimilation of inorganic nitrogen in a vast array of organisms, including bacteria, fungi, and plants. nih.govfrontiersin.org It is the direct precursor to siroheme (B1205354), the prosthetic group essential for the activity of nitrite (B80452) reductase. wikipedia.orgpnas.org This enzyme catalyzes the six-electron reduction of nitrite (NO₂⁻) to ammonium (B1175870) (NH₄⁺), a critical step in converting nitrate (B79036) absorbed from the environment into a biologically usable form for the synthesis of amino acids and other nitrogenous compounds. nih.govresearchgate.net
The process begins with the conversion of this compound to siroheme through the insertion of a ferrous iron (Fe²⁺) ion, a reaction catalyzed by the enzyme this compound ferrochelatase. wikipedia.orgwikipedia.org The resulting siroheme molecule is then incorporated into the nitrite reductase apoenzyme. biorxiv.org In plants and bacteria, the lack of siroheme renders nitrite reductase inactive, leading to an inability to utilize nitrate as a nitrogen source. nih.govfrontiersin.org For instance, in the fungus Aspergillus fumigatus, the absence of siroheme biosynthesis impairs nitrate assimilation. frontiersin.org Similarly, in plants like Arabidopsis thaliana, the enzyme that produces siroheme is a crucial player in efficient nitrate reduction and utilization. biorxiv.org The nitrite reductase enzyme itself is vital for detoxifying excess nitric oxide (NO), a byproduct of nitrate assimilation. nih.gov
Critical Role in Sulfur Assimilation (Sulfite Reductase Cofactor)
Parallel to its role in nitrogen metabolism, this compound is fundamentally important for sulfur assimilation. It serves as the precursor to the siroheme cofactor required by sulfite (B76179) reductase, an enzyme that performs the six-electron reduction of sulfite (SO₃²⁻) to sulfide (B99878) (S²⁻). wikipedia.orgbiorxiv.org This transformation is a cornerstone of the sulfur assimilation pathway, as it produces the reduced sulfur necessary for the biosynthesis of the essential amino acids cysteine and methionine. biorxiv.org
The synthesis of siroheme from this compound is the final step before its incorporation into the sulfite reductase enzyme. wikipedia.orgwikipedia.org This enzyme is found in a wide range of organisms, including bacteria and plants. wikipedia.org In Escherichia coli, a single multifunctional protein called CysG handles the entire conversion from uroporphyrinogen III to siroheme, with this compound as a key intermediate. wikipedia.orgnih.gov In plants, the plastid-localized sulfite reductase relies on the siroheme prosthetic group to carry out the reduction of sulfite. biorxiv.org The essentiality of this pathway is highlighted by the fact that the reduction of sulfite to sulfide is a prerequisite for the incorporation of inorganic sulfur into organic molecules, a process vital for life on Earth. frontiersin.org
Involvement in Methanogenesis and Anaerobic Methane (B114726) Oxidation in Archaea
In the domain of Archaea, particularly among methanogens and anaerobic methanotrophic archaea (ANME), this compound plays a pivotal role as a precursor in the biosynthesis of coenzyme F430. wikipedia.orgkent.ac.ukfraunhofer.de Coenzyme F430 is a unique nickel-containing porphinoid that serves as the prosthetic group for methyl-coenzyme M reductase (MCR). kent.ac.uknih.gov This enzyme is central to biological methane formation (methanogenesis) and its reverse process, anaerobic oxidation of methane (AOM). kent.ac.ukacs.org
The biosynthetic pathway to coenzyme F430 diverges from siroheme synthesis at the point of metal insertion into the this compound macrocycle. nih.gov Instead of iron, a nickel ion (Ni²⁺) is inserted into this compound, a reaction catalyzed by a nickel-specific chelatase. nih.govuniprot.orguniprot.org This step forms Ni-sirohydrochlorin, which then undergoes a series of further enzymatic modifications, including amidation, reduction, and lactamization, to become the mature coenzyme F430. nih.gov The entire pathway from this compound to coenzyme F430 has been elucidated and involves a set of enzymes termed CfbA-E. kent.ac.ukresearchgate.net Given that MCR is the key enzyme in both producing and consuming methane in anaerobic environments, this compound's role as the precursor to its cofactor is of major biogeochemical significance. kent.ac.ukacs.org
Contribution to Primitive Heme Biosynthesis Pathways in Specific Bacteria (e.g., Desulfovibrio vulgaris)
While most organisms synthesize heme via a well-established pathway starting from uroporphyrinogen III and proceeding through coproporphyrinogen III, some bacteria, such as the sulfate-reducing bacterium Desulfovibrio vulgaris, utilize a primitive or alternative pathway that involves this compound's immediate precursor. pnas.orgnih.gov In these organisms, the heme biosynthesis pathway branches off after the formation of precorrin-2 (B1239101) (dihydrothis compound), the reduced form of this compound. pnas.orgd-nb.info
In this alternative route found in D. vulgaris, uroporphyrinogen III is first methylated to form precorrin-2. pnas.orgnih.gov This intermediate, which is also on the path to siroheme, is then decarboxylated and further modified to eventually yield coproporphyrinogen III, which can then be converted to protoporphyrin IX and finally heme. pnas.orgnih.govresearchgate.net This pathway is considered primitive and highlights an early evolutionary stage of porphyrin biosynthesis. pnas.org The discovery that this compound and its derivatives are intermediates in this process demonstrates a metabolic link between the synthesis of siroheme and heme in these specific bacteria, bypassing the canonical uroporphyrinogen III decarboxylase enzyme used in the classical pathway. portlandpress.com
Significance in Specific Microorganisms and Plants
The importance of this compound is evident in various model organisms where its biosynthetic pathway has been studied in detail.
Escherichia coli
In the bacterium E. coli, this compound is an intermediate in the synthesis of siroheme, which is produced from uroporphyrinogen III by a single multifunctional enzyme called CysG, also known as siroheme synthase. wikipedia.orgnih.gov This protein catalyzes the initial methylation, the subsequent NAD+-dependent oxidation of precorrin-2 to this compound, and the final insertion of iron to form siroheme. nih.gov Siroheme is the essential cofactor for both sulfite reductase (encoded by the cysI gene) and nitrite reductase (encoded by the nirB gene), making the CysG-dependent pathway critical for sulfur and nitrogen assimilation in this bacterium. portlandpress.com Due to its well-characterized genetics, E. coli mutants deficient in siroheme synthesis (e.g., ΔcysG) are valuable tools for studying the function of siroheme-dependent enzymes from other organisms through complementation assays. capes.gov.brportlandpress.comnih.gov
Arabidopsis thaliana
Mycobacterium tuberculosis
In Mycobacterium tuberculosis, the causative agent of tuberculosis, this compound is a key intermediate in the anaerobic biosynthesis of cobalamin (vitamin B12). ijournalse.org The enzyme this compound cobaltochelatase (CbiX), encoded by the Rv0259c gene, is responsible for inserting a cobalt ion into the this compound macrocycle. ijournalse.orgijournalse.org This is a crucial step in the vitamin B12 synthesis pathway, which influences cellular metabolism through its role as an enzyme cofactor and a regulator of gene expression via riboswitches. ijournalse.org Because this metabolic pathway is vital for the bacterium and absent in its human host, the enzymes involved, including CbiX, are considered promising targets for the development of new anti-tuberculosis drugs and vaccines. ijournalse.orgijournalse.orgnih.gov
Interactive Data Tables
Table 1: Key Enzymes in this compound-Related Pathways
| Enzyme | Function | Organism Example(s) | Cofactor Synthesized | Reference(s) |
| This compound ferrochelatase (SirB/CysG) | Inserts Fe²⁺ into this compound | Arabidopsis thaliana, E. coli | Siroheme | biorxiv.org, wikipedia.org, nih.gov |
| This compound cobaltochelatase (CbiX/CbiK) | Inserts Co²⁺ into this compound | Mycobacterium tuberculosis, Salmonella typhimurium | Cobalamin (Vitamin B12) | ijournalse.org, ijournalse.org, uniprot.org |
| Nickel-specific chelatase (CfbA) | Inserts Ni²⁺ into this compound | Methanogenic Archaea | Coenzyme F430 | nih.gov, uniprot.org |
| Precorrin-2 Dehydrogenase (CysG/Met8p) | Oxidizes precorrin-2 to this compound | E. coli, Saccharomyces cerevisiae | Siroheme | wikipedia.org, portlandpress.com |
Table 2: Functional Outcomes of this compound-Derived Cofactors
| Cofactor | Essential Process | Key Enzyme(s) | Biological Role | Organism Class | Reference(s) |
| Siroheme | Nitrogen Assimilation | Nitrite Reductase | Reduction of NO₂⁻ to NH₄⁺ | Bacteria, Plants, Fungi | nih.gov, frontiersin.org, researchgate.net |
| Siroheme | Sulfur Assimilation | Sulfite Reductase | Reduction of SO₃²⁻ to S²⁻ | Bacteria, Plants | biorxiv.org, wikipedia.org |
| Coenzyme F430 | Methanogenesis / AOM | Methyl-coenzyme M Reductase | CH₄ production/oxidation | Archaea | kent.ac.uk, nih.gov |
| Siroheme | Alternative Heme Synthesis | AhbA, AhbB | Intermediate in heme synthesis | Desulfovibrio species | pnas.org, pnas.org |
| Cobalamin | Vitamin B12 Synthesis | Various | Methyl transfers, radical reactions | Bacteria | ijournalse.org, uniprot.org |
Future Research Directions and Unresolved Scientific Questions
Further Elucidation of Undetermined Enzymatic Mechanisms and Catalytic Intermediates
In many organisms, the transformation of uroporphyrinogen III into sirohaem is facilitated by a multifunctional enzyme, CysG, which possesses methyltransferase, dehydrogenase, and ferrochelatase activities. nih.gov In contrast, organisms like Bacillus megaterium utilize three separate enzymes: SirA (methyltransferase), SirC (dehydrogenase), and SirB (ferrochelatase). researchgate.net This divergence in enzymatic machinery highlights the need for further investigation into the structure-function relationships of these proteins. For instance, the crystal structure of SirC from B. megaterium has been solved, providing insights into its role as a precorrin-2 (B1239101) dehydrogenase. nih.gov However, the dynamic interactions between these enzymes and their substrates, as well as the channeling of intermediates, require more detailed study. researchgate.net
A key area of ongoing research is the mechanism of metal insertion into sirohydrochlorin. The class II chelatases, such as SirB (ferrochelatase) and CbiK/CbiX (cobaltochelatase), are responsible for this crucial step. nih.govnih.gov Recent studies on CfbA, an ancestral class II chelatase involved in coenzyme F430 biosynthesis, have proposed a substrate-assisted catalytic mechanism for Ni²⁺ insertion. nih.govresearchgate.net X-ray crystallography has captured a unique Ni²⁺-sirohydrochlorin-His intermediate, offering a snapshot of the reaction. nih.gov However, the mechanisms that ensure the correct metal ion is inserted by the specific chelatase remain an area of active investigation. Understanding the structural determinants of metal specificity is crucial. For example, while CfbA is a nickel-chelatase, it can also function as a cobalt-chelatase in vitro. nih.govresearchgate.net
The biosynthesis of coenzyme F430, which proceeds via this compound, involves a series of complex reactions including chelation, amidation, ring reduction, lactamization, and carbocyclic ring formation. kent.ac.ukresearchgate.net Recently, the proteins CfbA-E have been identified as the catalysts for the conversion of this compound to coenzyme F430. kent.ac.uk The elucidation of the step-by-step mechanism of each of these enzymes and the intermediates they form is a significant future challenge.
| Enzyme/Protein | Organism/System | Function in this compound Pathway | Key Unresolved Questions |
| CysG | E. coli | Multifunctional: methyltransferase, dehydrogenase, ferrochelatase. researchgate.netnih.gov | How are the different activities regulated within a single polypeptide? What is the mechanism of substrate channeling? |
| SirA, SirB, SirC | B. megaterium | Monofunctional: SirA (methyltransferase), SirC (dehydrogenase), SirB (ferrochelatase). researchgate.netnih.gov | What are the protein-protein interactions that facilitate the pathway? How is the flux of this compound managed between siroheme (B1205354) and cobalamin synthesis? nih.gov |
| Met8p | S. cerevisiae | Bifunctional: dehydrogenase and ferrochelatase. researchgate.netportlandpress.com | What is the detailed catalytic mechanism for both reactions within the same active site? researchgate.net |
| CfbA | Methanocaldococcus jannaschii | Ancestral Class II chelatase: Ni²⁺ insertion into this compound. nih.govresearchgate.net | What is the structural basis for its ability to also chelate Co²⁺? How does its mechanism compare to more specialized chelatases? nih.gov |
| CfbB, CfbC, CfbD, CfbE | Methanogens | Catalyze steps from Ni²⁺-sirohydrochlorin to coenzyme F430. kent.ac.ukresearchgate.net | What are the specific reactions and intermediates for each enzyme in the pathway to coenzyme F430? kent.ac.uk |
Comprehensive Mapping of Regulatory Networks Governing this compound Biosynthesis and its Branch Points
This compound sits (B43327) at a critical juncture in tetrapyrrole biosynthesis, acting as a precursor for both siroheme and, in some organisms, coenzyme F430 and cobalamin (vitamin B₁₂). wikipedia.orgnih.gov The allocation of this intermediate to different metabolic branches must be tightly regulated to meet the cell's needs for various cofactors. nih.gov The regulatory networks governing these branch points are complex and not fully understood.
In plants and algae, the tetrapyrrole biosynthesis pathway is subject to multiple levels of control, including transcriptional and post-translational regulation, to coordinate the production of chlorophyll (B73375), heme, and siroheme. frontiersin.orgoup.com Key control points are known to exist at the synthesis of 5-aminolevulinic acid (ALA) and at the branch point where protoporphyrin IX is directed towards either chlorophyll or heme synthesis. mdpi.comoup.com However, the specific regulatory mechanisms that control the flux of the common precursor, uroporphyrinogen III, into the siroheme branch are less clear. oup.com
Transcriptional regulation plays a central role. In Arabidopsis thaliana, key genes in tetrapyrrole biosynthesis are co-expressed with other photosynthesis-associated genes and are regulated by light, circadian rhythms, and developmental cues. frontiersin.org Transcription factors like LONG HYPOCOTYL 5 (HY5) and PHYTOCHROME-INTERACTING FACTORs (PIFs) are known to target many genes in the pathway. frontiersin.org Identifying the specific transcription factors that directly regulate the genes for this compound synthesis (e.g., UPM1, SirB in plants) is an important area for future research. portlandpress.com Recent studies have begun to build hierarchical transcriptional regulatory networks for related pathways, which could serve as a model for understanding this compound regulation. nih.gov
Post-translational modifications and protein-protein interactions also likely play a significant role. In E. coli, the multifunctional CysG enzyme may facilitate substrate channeling, preventing the diffusion of reactive intermediates. nih.govresearchgate.net In organisms with separate enzymes, the formation of multi-enzyme complexes could be a key regulatory mechanism. Furthermore, feedback inhibition by downstream products like siroheme or heme could regulate the activity of the initial enzymes in the branch. The this compound ferrochelatase from Arabidopsis contains an iron-sulfur cluster that is sensitive to oxygen, suggesting a potential for redox regulation of the final step in siroheme synthesis. portlandpress.comwikipedia.org
Deepening Understanding of Evolutionary Pressures Shaping Tetrapyrrole Biosynthesis Pathways
The tetrapyrrole biosynthesis pathway is ancient, with different branches having evolved to meet the diverse metabolic needs of organisms in various environments. royalsocietypublishing.orgnih.gov The siroheme branch is considered to be one of the most ancient parts of the pathway, predating the evolution of chlorophyll and possibly even heme biosynthesis in some lineages. royalsocietypublishing.org Understanding the evolutionary pressures that led to the divergence and specialization of the enzymes involved in this compound synthesis is a key area of research.
The enzymes of the this compound pathway show fascinating evolutionary relationships. The class II chelatases, for example, are a family of structurally related enzymes that have evolved to insert different metal ions into various tetrapyrrole macrocycles. nih.gov The simplest form, CbiXˢ, found in archaea, is a homodimer thought to represent a primordial form of the enzyme. nih.gov In many other organisms, the chelatases are larger, having arisen from a gene duplication and fusion event. nih.gov This has led to enzymes with specialized functions, such as SirB for iron insertion and CbiK for cobalt insertion. nih.gov Studying the structure and function of these enzymes from a wide range of organisms can provide insights into how new catalytic activities evolve.
The presence of different enzyme systems for siroheme synthesis (multifunctional CysG vs. monofunctional SirA/B/C) in different organisms suggests distinct evolutionary trajectories. researchgate.netnih.gov The fusion of genes to create multifunctional enzymes like CysG may have been driven by the need for efficient substrate channeling. nih.gov Conversely, the maintenance of separate enzymes in organisms like B. megaterium allows this compound to be partitioned between siroheme and cobalamin biosynthesis, providing greater metabolic flexibility. nih.gov
The adaptation of tetrapyrrole biosynthesis to different environmental conditions, such as the presence or absence of oxygen, has also been a major evolutionary driver. nih.govresearchgate.net Some steps in the pathway can be catalyzed by either oxygen-dependent or oxygen-independent enzymes. nih.gov The evolution of these alternative enzymes allowed organisms to thrive in diverse environments. For instance, the siroheme-dependent heme biosynthesis pathway found in some archaea and sulfate-reducing bacteria highlights the metabolic plasticity and modular evolution of tetrapyrrole synthesis. pnas.orgacs.org
Exploration of Novel Biotechnological and Bioengineering Applications
The enzymes and intermediates of the this compound biosynthesis pathway hold significant potential for biotechnological and bioengineering applications. mdpi.com The ability to manipulate this pathway could lead to improvements in agriculture, the production of valuable compounds, and the development of novel biocatalysts.
One promising area is the enhancement of nutrient utilization in crops. Siroheme is the essential cofactor for nitrite (B80452) reductase and sulfite (B76179) reductase, enzymes that are critical for nitrogen and sulfur assimilation in plants. biorxiv.orgbiorxiv.org Recent studies have shown that overexpressing the gene for this compound ferrochelatase (AtSirB) in Arabidopsis thaliana leads to increased siroheme synthesis, enhanced nitrite and sulfite reductase activity, and ultimately, improved nitrogen and sulfur utilization. biorxiv.orgbiorxiv.org This resulted in plants with higher protein and chlorophyll content, increased photosynthetic rates, and greater biomass, even under nutrient-limiting conditions. biorxiv.orgbiorxiv.org These findings suggest that engineering the this compound pathway could be a powerful strategy for developing crops with improved nutrient use efficiency, potentially reducing the need for nitrogen and sulfur fertilizers. biorxiv.orgbiorxiv.org
The enzymes of the pathway themselves are also of interest for biocatalysis. The chelatases, with their ability to insert specific metal ions into the tetrapyrrole ring, could be engineered to create novel metallo-porphyrins with unique catalytic or optical properties. By modifying the active site of these enzymes, it may be possible to alter their metal and substrate specificity, opening up possibilities for the synthesis of custom-designed cofactors.
Q & A
Q. What are the standard methodologies for detecting and quantifying sirohydrochlorin in enzymatic assays?
this compound can be assayed via coupled enzyme reactions, thin-layer chromatography (TLC), and spectrophotometric analysis. For example, TLC is used to separate methylated derivatives (e.g., factor III octamethyl ester), while UV-Vis spectroscopy monitors absorption maxima (e.g., 377 nm and 588 nm for this compound octamethyl ester). Chemical reduction experiments using sodium dithionite can validate structural changes, as the disappearance of these peaks confirms reduction to dihydrothis compound .
Table 1: Key Spectral Properties of this compound Derivatives
| Compound | Absorption Maxima (nm) | Observation During Reduction |
|---|---|---|
| This compound ester | 377, 588 | Peaks disappear upon reduction |
| Dihydrothis compound | 290, 419 | Emerges after reduction |
| Reoxidized this compound | 588 | Reappears after iodine titration |
| Source: Adapted from enzymatic assays in Pseudomonas denitrificans |
Q. How should hypotheses be formulated for studies on this compound’s role in cobalamin biosynthesis?
Hypotheses should derive from observed spectral or enzymatic anomalies. For instance, if this compound’s reduction state affects methyltransferase activity (e.g., SP2MT enzyme), a hypothesis might state: “Dihydrothis compound is a more efficient substrate for C-20 methylation than oxidized this compound.” This should be supported by prior spectral data and linked to broader theories of tetrapyrrole biosynthesis .
What criteria ensure a research question on this compound is methodologically sound?
Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). For example:
- Feasibility : Can dihydrothis compound stability be tested within lab resource constraints?
- Novelty : Does the question address gaps in understanding this compound’s oxidation-reduction dynamics?
- Relevance : How does this advance knowledge of microbial cobalamin pathways?
Advanced Research Questions
Q. How can contradictions in this compound stability data during hydrolysis be resolved?
Contradictions arise from partial reoxidation of dihydrothis compound to this compound during ester hydrolysis. To address this:
- Use anaerobic conditions to minimize oxidation.
- Validate results via iodine titration to quantify reoxidation rates.
- Compare kinetic data under varying pH and temperature to identify optimal hydrolysis conditions .
Q. What methodological strategies integrate multi-omics data to study this compound’s biosynthetic network?
Combine genomic (e.g., cob gene cluster analysis in P. denitrificans), proteomic (SP2MT enzyme activity assays), and metabolomic (TLC/MS profiling) approaches. For example:
- Map cobF-cobM gene expression to this compound production rates.
- Correlate SP2MT activity with dihydrothis compound substrate availability. This requires a pre-test/post-test design with control groups to isolate variables .
Q. How can rapid research frameworks (e.g., R3: Rapid, Responsive, Relevant) be applied to this compound studies without compromising rigor?
- Rapid : Use high-throughput spectrophotometry to screen this compound derivatives.
- Responsive : Employ adaptive experimental designs (e.g., iterative TLC conditions).
- Relevant : Align with urgent needs in synthetic biology for cobalamin production. Ensure transparency via pre-registered protocols and peer-reviewed validation .
Q. Table 2: Enzymatic Activity of SP2MT with Dihydrothis compound
| Substrate Concentration (µM) | SP2MT Activity (U/mg) | Observation |
|---|---|---|
| 10 | 0.18 | Low activity |
| 50 | 0.75 | Optimal activity |
| 100 | 0.20 | Substrate inhibition |
| Source: Purified SP2MT assays under standardized conditions |
Methodological Guidance
Q. What statistical approaches are suitable for analyzing this compound’s reaction kinetics?
- Use nonlinear regression to model Michaelis-Menten kinetics for SP2MT.
- Apply ANOVA to compare methylation rates across redox states.
- Address data variability via bootstrapping or Monte Carlo simulations .
Q. How should researchers design experiments to minimize this compound degradation?
- Store samples in amber vials at -80°C under argon.
- Monitor degradation via periodic spectrophotometric scans (290–600 nm).
- Include negative controls (e.g., heat-inactivated enzymes) to distinguish abiotic vs. enzymatic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
